(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-phenyl-1H-pyrrole-3-carbonitrile under basic conditions, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and solvent-free conditions can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 7-chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-substituted-quinolines: These compounds share the quinoline core structure but differ in the substituents at the 4-position.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar tricyclic structure but contain a triazole ring instead of a pyrrole ring.
Uniqueness
7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and benzoyl groups enhances its potential for various chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C27H17Cl2N3O |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
(1S,2S,3aR)-7-chloro-1-(4-chlorobenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H17Cl2N3O/c28-20-9-6-18(7-10-20)26(33)25-24(17-4-2-1-3-5-17)27(15-30,16-31)23-13-8-19-14-21(29)11-12-22(19)32(23)25/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
PHEWBTCOERWVJL-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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